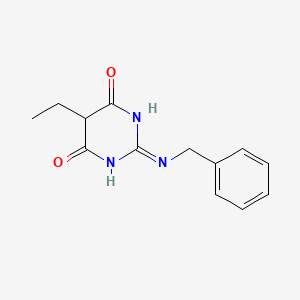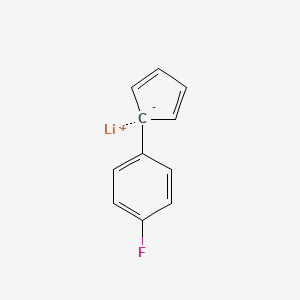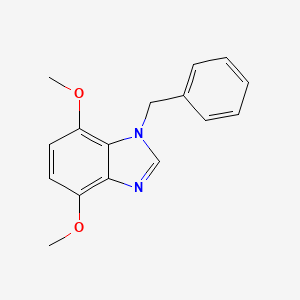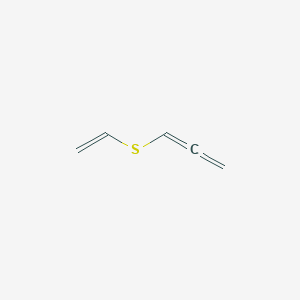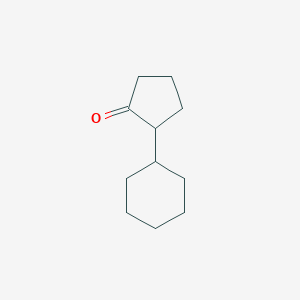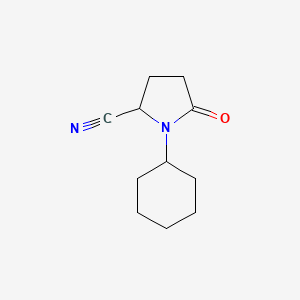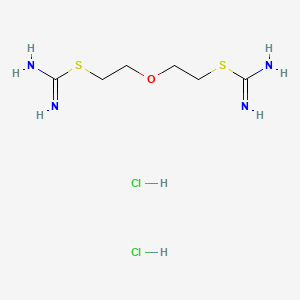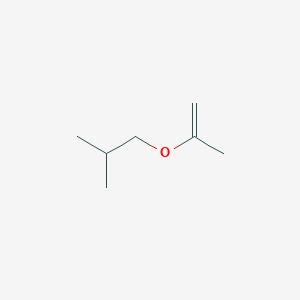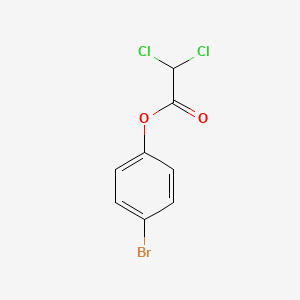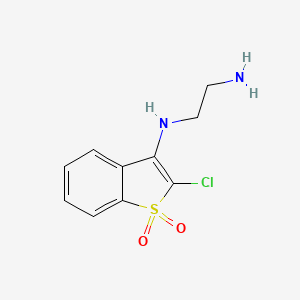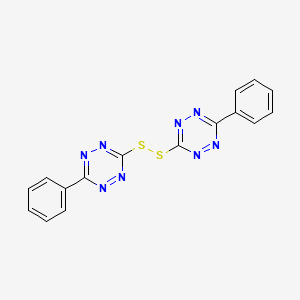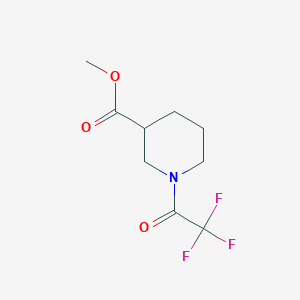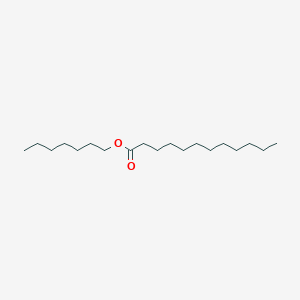
Heptyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl dodecanoate is an ester compound with the molecular formula C19H38O2 . It is formed by the esterification of heptanol and dodecanoic acid. This compound is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptyl dodecanoate can be synthesized through the esterification reaction between heptanol and dodecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where heptanol and dodecanoic acid are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Heptyl dodecanoate, like other esters, undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Major Products Formed:
Hydrolysis: Heptanol and dodecanoic acid.
Transesterification: A different ester and an alcohol.
Wissenschaftliche Forschungsanwendungen
Heptyl dodecanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in cosmetics and personal care products as an emollient and skin conditioning agent.
Wirkmechanismus
The mechanism of action of heptyl dodecanoate primarily involves its interaction with biological membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical formulations .
Vergleich Mit ähnlichen Verbindungen
- Methyl hexanoate
- Methyl heptanoate
- Methyl caprylate
- Methyl nonanoate
Comparison: Heptyl dodecanoate is unique due to its longer carbon chain, which imparts different physicochemical properties compared to shorter-chain esters. This difference makes it more suitable for applications requiring higher hydrophobicity and stability .
Eigenschaften
CAS-Nummer |
42231-73-2 |
|---|---|
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
heptyl dodecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-13-15-17-19(20)21-18-16-14-8-6-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
UFPKJDYAIRJMMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


